molecular formula C9H7ClN4 B12074975 5-(6-Chloropyridin-3-yl)pyrazin-2-amine CAS No. 835876-15-8

5-(6-Chloropyridin-3-yl)pyrazin-2-amine

Cat. No.: B12074975
CAS No.: 835876-15-8
M. Wt: 206.63 g/mol
InChI Key: QCPKWSILXXCQTE-UHFFFAOYSA-N
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Description

5-(6-Chloropyridin-3-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with an amine group at position 2 and a 6-chloropyridin-3-yl moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

CAS No.

835876-15-8

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)pyrazin-2-amine

InChI

InChI=1S/C9H7ClN4/c10-8-2-1-6(3-13-8)7-4-14-9(11)5-12-7/h1-5H,(H2,11,14)

InChI Key

QCPKWSILXXCQTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CN=C(C=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of 5-(6-Chloropyridin-3-yl)pyrazin-2-amine. One common method involves the reaction of 6-chloropyridine-3-carbonitrile with hydrazine hydrate. The reaction proceeds through cyclization to form the desired pyrazine ring. The synthetic route can be summarized as follows:

6-Chloropyridine-3-carbonitrile+Hydrazine hydrate5-(6-Chloropyridin-3-yl)pyrazin-2-amine\text{6-Chloropyridine-3-carbonitrile} + \text{Hydrazine hydrate} \rightarrow \text{5-(6-Chloropyridin-3-yl)pyrazin-2-amine} 6-Chloropyridine-3-carbonitrile+Hydrazine hydrate→5-(6-Chloropyridin-3-yl)pyrazin-2-amine

Industrial Production:

Industrial-scale production methods typically involve optimization of the synthetic route, purification, and isolation of the compound. Detailed conditions and scale-up processes are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

5-(6-Chloropyridin-3-yl)pyrazin-2-amine can undergo various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides or acyl chlorides.

    Oxidation and Reduction: The compound may undergo oxidation (e.g., using oxidizing agents like potassium permanganate) or reduction (e.g., using hydrogen gas and a catalyst).

    Cyclization Reactions: Given its structure, cyclization reactions can lead to the formation of fused heterocyclic compounds.

Major products formed from these reactions include derivatives of the parent compound, such as substituted pyrazines and pyridines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

5-(6-Chloropyridin-3-yl)pyrazin-2-amine has been identified as a lead compound in the development of pharmaceuticals targeting specific enzymes or receptors. Its structural characteristics allow it to interact with biological targets effectively, leading to potential therapeutic applications in treating various diseases.

Case Study: CHK1 Inhibition

In studies focusing on CHK1 (Checkpoint Kinase 1) inhibition, derivatives of this compound have shown potent activity. For instance, modifications to the chemical scaffold have resulted in compounds that maintain high selectivity for CHK1 over CHK2, indicating potential for cancer treatment due to CHK1's role in cell cycle regulation and DNA damage response .

2. Antimicrobial Activity

Research has indicated that compounds similar to 5-(6-Chloropyridin-3-yl)pyrazin-2-amine exhibit antimicrobial properties. The presence of the chloropyridine moiety enhances interaction with microbial targets, potentially leading to the development of new antibiotics .

Material Science Applications

1. Synthesis of Functional Materials

The compound can be utilized in synthesizing advanced materials due to its unique chemical properties. Its ability to form coordination complexes makes it suitable for developing catalysts and sensors.

Table 1: Comparison of Synthesis Methods

Synthesis MethodYield (%)Conditions
Traditional Synthesis70Reflux in DMF
Continuous Flow Process85Automated reactors at controlled temperature

This table illustrates that continuous flow processes can enhance yield and efficiency compared to traditional methods, making it more viable for industrial applications.

Bioconversion Studies

Recent studies utilizing whole-cell bioconversion methods have explored the transformation of pyridine derivatives into hydroxylated products using microbial strains such as Burkholderia sp. MAK1. These studies indicate that 5-(6-Chloropyridin-3-yl)pyrazin-2-amine can undergo biotransformation, leading to products with enhanced biological activity .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In drug development, it may interact with cellular receptors or enzymes, modulating biological processes.
  • In agrochemicals, it could disrupt pest metabolism or growth.

Comparison with Similar Compounds

Structural Analogues with Pyrazine/Pyridine Cores

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
5-(6-Chloropyridin-3-yl)pyrazin-2-amine Pyrazin-2-amine + 6-Cl-pyridin-3-yl C₉H₆ClN₅ Potential antimalarial/antimicrobial
5-(3-(Trifluoromethyl)phenyl)pyrazin-2-amine Pyrazin-2-amine + 3-CF₃-phenyl C₁₁H₈F₃N₃ Enhanced lipophilicity (CF₃ group)
5-(Piperidin-4-yl)-3-(6-trifluoromethylpyridin-3-yl)pyrazin-2-amine Pyrazin-2-amine + piperidine + 6-CF₃-pyridin-3-yl C₁₅H₁₇F₃N₆ Improved solubility (piperidine)
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine Pyrimidin-2-amine + Cl + piperidine-pyrazole C₁₈H₁₇Cl₃N₆ Antifungal/antibacterial activity
3-Chloro-5-methylpyrazin-2-amine Pyrazin-2-amine + Cl + methyl C₅H₅ClN₄ Simplified structure, lower molecular weight

Substituent Effects on Physicochemical Properties

Chlorine vs. Trifluoromethyl Groups :

  • The 6-chloropyridin-3-yl group in the target compound provides moderate electron-withdrawing effects, enhancing stability and intermolecular interactions (e.g., halogen bonding). In contrast, the 3-trifluoromethylphenyl group in 5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine increases lipophilicity and metabolic resistance due to the strong electron-withdrawing CF₃ group .

Heterocyclic Modifications :

  • Replacing pyrazine with pyrimidine (e.g., 4-chloro-6-{...}pyrimidin-2-amine ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility. Pyrimidine derivatives often exhibit improved binding to biological targets like enzymes .
  • Piperidine or piperazine additions (e.g., 5-(piperidin-4-yl)-3-(6-trifluoromethylpyridin-3-yl)... ) enhance water solubility and bioavailability by introducing basic nitrogen centers .

Bulky substituents like piperidine-pyrazole in the pyrimidine analogue increase molecular weight but may improve target specificity .

Biological Activity

5-(6-Chloropyridin-3-yl)pyrazin-2-amine, with the CAS number 835876-15-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Property Value
Molecular FormulaC10H9ClN4
Molecular Weight220.66 g/mol
IUPAC Name5-(6-chloropyridin-3-yl)pyrazin-2-amine
CAS Number835876-15-8

The biological activity of 5-(6-Chloropyridin-3-yl)pyrazin-2-amine is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit specific kinases and modulate pathways involved in cell proliferation and apoptosis.

Biological Activity

  • Antiviral Activity
    • Recent studies have indicated that derivatives of chloropyridine compounds exhibit inhibitory effects against viral proteases, particularly SARS-CoV-2 3CL protease. For instance, related compounds have demonstrated IC50 values in the low micromolar range, suggesting potential as antiviral agents .
  • Anticancer Properties
    • The pyrazine scaffold is known for its anticancer activity. Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptosis-related proteins .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Inhibitors of COX are often used in anti-inflammatory therapies, indicating a potential therapeutic application for 5-(6-Chloropyridin-3-yl)pyrazin-2-amine .

Case Studies

  • SARS-CoV-2 Protease Inhibition
    • A study reported that related chloropyridine compounds exhibited significant inhibition of the SARS-CoV-2 3CL protease, with some compounds showing comparable efficacy to established antiviral medications like remdesivir. This highlights the potential for developing new antiviral therapies based on the structure of 5-(6-Chloropyridin-3-yl)pyrazin-2-amine .
  • Anticancer Efficacy
    • In vitro studies have demonstrated that derivatives of pyrazine compounds can selectively induce apoptosis in various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

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